N-Methylalbine

Description

Contextualization within Relevant Chemical Classes and Biological Domains

N-Methylalbine belongs to the quinolizidine (B1214090) alkaloids, a class of secondary metabolites found predominantly in the Fabaceae family of plants. nih.govthieme-connect.com These compounds are characterized by a quinolizidine ring structure, which is a bicyclic system containing a nitrogen atom at the bridgehead. nih.gov Quinolizidine alkaloids are known for their diverse biological activities, including acting as defense compounds against herbivores and pathogens. nih.govwikipedia.org Their biosynthesis originates from the amino acid L-lysine. nih.govnih.gov

The biological domain of this compound research is primarily plant science, specifically focusing on the genera Lupinus, Cytisus, Baptisia, Genista, Laburnum, and Sophora. nih.govthieme-connect.com The study of these alkaloids also extends to insect-plant interactions, as they can be sequestered by herbivores. coleoptera-neotropical.org

Historical Overview of this compound Discovery and Early Investigations

The discovery and initial investigation of this compound can be traced back to a 1983 study by M. Wink, L. Witte, T. Hartmann, C. Theuring, and V. Volz. nih.govthieme-connect.com In their research on the accumulation of quinolizidine alkaloids in various plants and their cell suspension cultures, they utilized high-resolution gas-liquid chromatography (GLC) and gas-liquid chromatography-mass spectrometry (GLC-MS) for analysis. nih.govthieme-connect.comcoleoptera-neotropical.org This work was foundational in identifying the alkaloid patterns in several species of the Fabaceae family. nih.govthieme-connect.com

Their research indicated that lupanine (B156748) is a central intermediate in the biosynthetic pathway of many quinolizidine alkaloids. nih.govthieme-connect.com While the 1983 paper does not provide an in-depth focus solely on this compound, its identification was a part of this broader analytical survey of quinolizidine alkaloids.

Significance of this compound in Contemporary Chemical and Biological Research

The contemporary significance of this compound is intrinsically linked to the broader interest in quinolizidine alkaloids. These compounds are of interest for their potential pharmacological properties and their role in ecological interactions. nih.govwikipedia.org Research continues to explore the biosynthesis of these alkaloids, with a focus on identifying the enzymes and regulatory mechanisms involved. frontiersin.orgrsc.org

Modern analytical techniques, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are now being employed for the rapid and simultaneous quantification of various quinolizidine alkaloids in plants and food products. acs.org This is significant for assessing the safety of lupin-based foods, as some quinolizidine alkaloids can be toxic. nih.govacs.org The study of N-methylated quinolizidine alkaloids, in particular, contributes to understanding the structural diversity and biological activity within this class of compounds.

Overview of Major Research Paradigms and Theoretical Frameworks Applied to this compound Studies

The investigation of this compound and related quinolizidine alkaloids is guided by several key research paradigms and theoretical frameworks:

Chemotaxonomy: The distribution and types of alkaloids within different plant species are used as a taxonomic marker to understand evolutionary relationships. The study of alkaloid profiles, including that of this compound, in various genera of the Fabaceae family is a practical application of this paradigm. nih.govthieme-connect.com

Biosynthetic Pathway Elucidation: A central theoretical framework in the study of natural products is the elucidation of their biosynthetic pathways. For quinolizidine alkaloids, it is hypothesized that they are derived from L-lysine, with cadaverine (B124047) and lupanine being key intermediates. nih.govfrontiersin.orgrsc.org Research aims to identify and characterize the enzymes responsible for each step in the synthesis of compounds like this compound.

Analytical Chemistry: The development and application of advanced analytical methods form a crucial research paradigm. Techniques such as GLC, GLC-MS, and more recently LC-MS/MS are fundamental for the separation, identification, and quantification of individual alkaloids from complex plant extracts. nih.govacs.orgnih.gov

Chemical Ecology: This framework investigates the role of chemical compounds in the interactions between organisms. The study of quinolizidine alkaloids as defense mechanisms against herbivores and pathogens falls under this paradigm. nih.govwikipedia.orgcoleoptera-neotropical.org

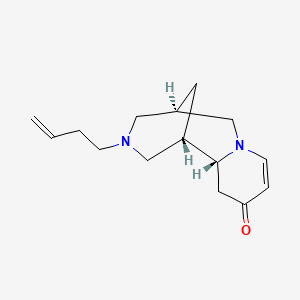

Structure

3D Structure

Properties

CAS No. |

6822-63-5 |

|---|---|

Molecular Formula |

C15H22N2O |

Molecular Weight |

246.35 g/mol |

IUPAC Name |

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |

InChI |

InChI=1S/C15H22N2O/c1-2-3-5-16-9-12-7-13(11-16)15-8-14(18)4-6-17(15)10-12/h2,4,6,12-13,15H,1,3,5,7-11H2/t12-,13+,15-/m1/s1 |

InChI Key |

QEFLZWOIQICVRH-VNHYZAJKSA-N |

SMILES |

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |

Isomeric SMILES |

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CC(=O)C=CN3C2 |

Canonical SMILES |

C=CCCN1CC2CC(C1)C3CC(=O)C=CN3C2 |

Synonyms |

N-methylalbine |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of N Methylalbine

Total Synthesis Strategies for N-Methylalbine

The total synthesis of complex alkaloids like this compound presents significant challenges due to their polycyclic structures and multiple stereocenters. Strategies typically involve breaking down the target molecule into simpler, synthetically accessible precursors through retrosynthetic analysis, followed by the development of stereoselective reactions to assemble the core structure.

Retrosynthetic analysis is a cornerstone of planning complex organic syntheses, involving the conceptual deconstruction of a target molecule into simpler starting materials through a series of reverse synthetic steps archive.orgcdnsciencepub.comingentaconnect.comresearchgate.netfiveable.mebluffton.edulibretexts.orgtgc.ac.inslideshare.net. For lupin alkaloids, including those related to this compound, retrosynthetic strategies often focus on the formation of the characteristic quinolizidine (B1214090) ring system. Key disconnections typically target the formation of carbon-carbon and carbon-nitrogen bonds that construct these fused and bridged ring systems frontiersin.orguniroma1.it. For instance, approaches to related lupin alkaloids like multiflorine (B1237169) and sparteine (B1682161) often involve strategies that build the bicyclic or tetracyclic frameworks through cyclization reactions, such as imino-aldol (Mannich-type) reactions or N-acyliminium cyclizations uniroma1.itsoton.ac.uk. The specific identification of this compound as 11,12-seco-12,13-didehydromultiflorine points towards retrosynthetic pathways that would likely consider the unique seco-structure of this alkaloid, potentially involving ring-opening or specific cyclization strategies to achieve this conformation rcin.org.plthieme-connect.de.

The synthesis of this compound requires precise control over stereochemistry, as it possesses multiple chiral centers Current time information in Bangalore, IN.benthambooks.comresearchgate.netiupac.orgrsc.org. Stereoselective and enantioselective approaches are paramount in achieving the correct relative and absolute configurations of these centers. Studies on the total synthesis of related lupin alkaloids have successfully employed methodologies such as:

Anti-selective formal imino-aldol reactions: These reactions, often combined with N-acyliminium cyclizations, have been instrumental in controlling contiguous stereocenters in the synthesis of alkaloids like lupinine, sparteine, and isosophoridine uniroma1.itsoton.ac.uk.

Chiral auxiliaries and chiral phase catalysis: These techniques are employed to induce asymmetry and control the stereochemical outcome of key bond-forming reactions, enabling the synthesis of specific enantiomers uniroma1.itresearchgate.net.

Catalytic hydrogenation: The stereoselectivity of hydrogenation reactions, for example, using Pd/C catalysts, has been noted to be high for multiflorine, influencing the stereochemical outcome of reduction steps researchgate.net.

The rationalization of stereoselectivity in the synthesis of this compound, as suggested by early studies Current time information in Bangalore, IN., likely involves a deep understanding of the reaction mechanisms and the inherent conformational preferences of the intermediates.

Advancements in synthetic organic chemistry, including the development of novel methodologies and catalysts, are critical for efficiently constructing complex molecules like this compound. While specific catalysts for this compound's total synthesis are not detailed in the provided snippets, research in lupin alkaloid synthesis highlights the use of:

Metal-catalyzed reactions: Transition metal catalysts, such as palladium (Pd) and platinum (Pt), are frequently utilized in various transformations, including hydrogenation and cross-coupling reactions, which are essential for building complex carbon skeletons frontiersin.orguniroma1.itresearchgate.net.

Oxidative cyclizations: Methods involving metal oxo reagents for oxidative cyclization have been employed in the synthesis of related natural products, demonstrating elegant and concise approaches to complex ring systems uniroma1.it.

Imino-aldol and N-acyliminium chemistry: These methodologies, as mentioned previously, are key to controlling stereochemistry and forming the core ring structures of lupin alkaloids uniroma1.itsoton.ac.uk.

The development of more efficient and selective catalytic systems remains an active area of research that could further enhance the total synthesis of this compound and its analogs tgc.ac.inslideshare.netmdpi.com.

Semisynthetic Modifications and Derivatization of this compound

This compound, or its identified structure 11,12-seco-12,13-didehydromultiflorine, can serve as a starting material for semisynthetic modifications aimed at exploring structure-activity relationships or developing novel compounds with improved properties. These efforts build upon the known biological activities associated with multiflorine and its derivatives, which have shown potential antidiabetic effects nih.govresearchgate.netresearchgate.net.

Semisynthetic strategies often involve modifying existing functional groups or altering the core structure of the natural product. For lupin alkaloids, these modifications can include:

Esterification: Hydroxylated lupin alkaloids, such as hydroxylupanine and hydroxymultiflorine, can undergo esterification, for example, with tiglic acid, catalyzed by specific O-tigloyltransferases univpm.it.

Dehydrogenation, Oxygenation, and Hydroxylation: The quinolizidine skeleton can be modified through these reactions, leading to a diverse array of related quinolizidines frontiersin.org.

Methylation and Halogenation: Specific chemical transformations like methylation and halogenation have been explored in the context of modifying multiflorine rcin.org.pl.

These derivatization programs, often initiated with parent compounds like multiflorine, aim to create analogs with enhanced or altered biological activities, potentially leading to new therapeutic agents nih.govresearchgate.netresearchgate.net.

The creation of analog libraries based on the this compound scaffold is a strategy to systematically investigate the impact of structural modifications on biological activity. By synthesizing a series of compounds with variations in functional groups, substituents, or stereochemistry, researchers can identify key structural features responsible for desired effects nih.govresearchgate.netresearchgate.net. This approach is crucial in drug discovery and development, allowing for the optimization of lead compounds and the exploration of new pharmacological profiles.

Compound List:

this compound (11,12-seco-12,13-didehydromultiflorine)

Multiflorine

Sparteine

13α-hydroxylupanine

13α-hydroxymultiflorine

Albine

Angustifoline

Epilupinine

Tetrahydrorhombifoline

(+)-Lupinine

(–)-Epitashiromine

(–)-Epilamprolobine

(+)-Isosophoridine

Advanced Structural Characterization and Elucidation Methodologies for N Methylalbine

Spectroscopic Techniques in N-Methylalbine Structure Determination

Spectroscopy is fundamental to elucidating the structure of organic molecules like this compound. Each technique provides unique and complementary information.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H and ¹³C): Initial analysis would involve acquiring one-dimensional proton and carbon-13 NMR spectra. The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

2D NMR: For a molecule with a complex structure like this compound, 2D NMR experiments are essential to establish connectivity.

COSY (Correlation Spectroscopy): This experiment would identify protons that are coupled to each other, typically separated by two or three bonds, allowing for the mapping of proton-proton networks within the molecule. uhcl.educhemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms, providing definitive C-H bond connections. uhcl.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and identifying quaternary carbons.

3D NMR: In cases of extreme spectral overlap, 3D NMR experiments (e.g., HNCO or HMQC-COSY) could be employed to resolve individual signals by spreading them across three frequency dimensions, offering unparalleled resolution. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It is vital for determining the relative stereochemistry and conformation of the molecule.

Quantitative NMR (qNMR): qNMR could be used for the quantitative determination of this compound in a sample without the need for an identical standard, by comparing the integral of a specific signal with that of a certified internal standard.

Mass Spectrometry (MS) Methodologies for Structural Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique would first separate this compound from any impurities. High-resolution mass spectrometry (HRMS) analysis (e.g., using a TOF or Orbitrap analyzer) would then provide a highly accurate mass measurement, allowing for the determination of its elemental formula (C15H22N2O). nist.gov

MS/MS (Tandem Mass Spectrometry): To understand the structure, the molecular ion of this compound would be isolated and fragmented. The resulting fragmentation pattern is a fingerprint that provides clues about the molecule's structure, such as the loss of specific functional groups or the cleavage of weaker bonds. Analyzing these fragments helps to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For instance, C-H stretching vibrations typically appear in the 3000-2800 cm⁻¹ region. docbrown.infolibretexts.org Absorptions for C-N bonds would be expected in the 1220-1020 cm⁻¹ range. docbrown.info The presence of a carbonyl (C=O) group, as indicated by the molecular formula, would result in a strong absorption band around 1700 cm⁻¹. The specific wavenumbers provide a "fingerprint" unique to the molecule. msu.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While IR spectroscopy is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of a bond. It would be particularly useful for identifying non-polar bonds that may be weak or absent in the IR spectrum.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Since the structure of this compound contains stereocenters, determining its absolute configuration is crucial. ECD and ORD are chiroptical techniques used for this purpose. By comparing the experimentally measured ECD spectrum with spectra predicted for different stereoisomers using quantum mechanical calculations, the absolute configuration of the molecule could be determined.

X-ray Crystallography and Electron Diffraction Studies of this compound and its Complexes

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, provided a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction: This technique would provide precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry of this compound. docbrown.info The resulting electron density map would offer a definitive, three-dimensional model of the molecule's structure in the solid state.

Electron Diffraction: If this compound could only be obtained as nanocrystals, electron diffraction techniques could be used as an alternative to X-ray diffraction for structure determination.

Hyphenated Techniques in Structural Elucidation

Hyphenated techniques combine a separation method with a spectroscopic method, providing enhanced analytical power for complex mixtures.

LC-NMR: This technique directly couples liquid chromatography with NMR spectroscopy. It would allow for the separation of this compound from a mixture, followed by the immediate acquisition of its NMR spectra without the need for manual isolation. This is particularly powerful for analyzing unstable compounds or complex natural product extracts.

GC-MS: The NIST database indicates that gas chromatography data is available for this compound. nist.gov In a GC-MS setup, this compound would be vaporized and separated from other volatile components. The separated compound would then be directed into a mass spectrometer to obtain its mass spectrum and fragmentation pattern, confirming its identity and providing structural clues.

Pre Clinical Pharmacokinetics and Metabolism Studies of N Methylalbine Non Human Focus

Absorption, Distribution, Metabolism, Excretion (ADME) in In Vitro and Ex Vivo Systems

No data available.

No data available.

No data available.

No data available.

Pharmacokinetic Profiling in Animal Models (e.g., rodents, non-rodents)

No data available.

No data available.

No data available.

Excretion Routes and Mass Balance

Comprehensive searches for preclinical data on the excretion routes and mass balance of N-Methylalbine did not yield specific information for this compound. In typical preclinical studies, mass balance assessments are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies often involve administering a radiolabeled version of the compound to animal models and subsequently analyzing biological matrices such as urine, feces, and plasma to determine the pathways and extent of excretion. However, no such studies detailing the excretion profile or mass balance of this compound have been identified in the public domain.

Enzyme Kinetics of this compound Biotransformation

There is currently a lack of available scientific literature detailing the enzyme kinetics of this compound biotransformation. Preclinical research in this area would typically involve in vitro experiments using liver microsomes, hepatocytes, or recombinant enzymes from various animal species to identify the primary metabolic pathways and the specific enzymes responsible for the metabolism of this compound. Key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) would be determined to characterize the efficiency of these metabolic conversions. Without such studies, the metabolic profile and the enzymes involved in the biotransformation of this compound remain uncharacterized.

Drug-Drug Interaction Potential (pre-clinical in vitro and in vivo)

No preclinical data from either in vitro or in vivo studies are currently available to assess the drug-drug interaction (DDI) potential of this compound. Standard preclinical evaluation for DDI potential involves a series of in vitro assays to determine if a compound can inhibit or induce the activity of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily, or interact with drug transporters like P-glycoprotein (P-gp). Follow-up in vivo studies in animal models are often conducted to confirm any significant findings from in vitro experiments. The absence of such data for this compound means its potential to alter the pharmacokinetics of co-administered drugs is unknown.

Theoretical and Computational Chemistry Approaches to N Methylalbine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations are fundamental in computational chemistry, employing quantum mechanics to determine the wave functions of electrons in molecules. These calculations provide a detailed understanding of a molecule's electronic structure, including bond lengths, bond angles, electronic energies, molecular orbitals, and reactivity profiles northwestern.eduepfl.chredshelf.com. By solving the Schrödinger equation, QM methods can predict properties such as dipole moments, polarizabilities, and reaction barriers northwestern.edu.

For a compound like N-Methylalbine, QM calculations could elucidate its ground state electronic configuration, identify areas of high electron density or reactivity, and predict the energetics of potential chemical transformations. Density Functional Theory (DFT) is a widely used QM method for studying molecular electronic structure and reactivity, offering a balance between accuracy and computational cost mdpi.com. Reactive Quantum-Mechanical Molecular Dynamics (QMD) simulations can further track the dynamic changes in electronic structure and atomic configurations during chemical reactions, providing insights into reaction mechanisms chemrxiv.org. However, specific QM calculations detailing the electronic structure and reactivity of this compound were not found in the provided search results.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By integrating Newton's laws of motion, MD simulations track the trajectories of atoms and molecules over time, revealing dynamic processes such as conformational changes, molecular motions, and interactions in solution or within biological environments nih.govuiuc.edudovepress.com. These simulations are crucial for understanding how molecules behave dynamically, including their flexibility and how they might interact with other molecules or biological targets.

Molecular Docking and Virtual Screening Studies

Tools like AutoDock Vina and PyRx are commonly used for these purposes, enabling the prediction of binding modes and affinities sourceforge.ioyoutube.com. For this compound, molecular docking could be used to predict its binding pose and affinity to specific protein targets if its biological role or potential therapeutic applications were known. Virtual screening could then be employed to identify structural analogs or other compounds that might interact similarly or more effectively. However, no specific molecular docking or virtual screening studies involving this compound were identified in the provided search results.

De Novo Design and Scaffold Hopping Approaches

De novo design and scaffold hopping are advanced computational strategies used in medicinal chemistry to discover novel molecular entities with desired properties. De novo design methods generate new molecular structures from scratch, often based on target binding site information or pharmacophore models nih.gov. Scaffold hopping involves identifying and designing molecules that retain the biological activity of a lead compound but possess a different core chemical structure (scaffold) uniroma1.itresearchgate.netchemrxiv.org. These approaches aim to explore new chemical space, improve drug-like properties, and overcome limitations of existing lead compounds, such as patentability or undesirable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles.

These techniques typically involve sophisticated algorithms that explore chemical space, evaluate generated molecules based on various criteria, and suggest novel structures for synthesis. While these methodologies are broadly applied in drug discovery nih.govresearchgate.net, specific applications of de novo design or scaffold hopping directly involving this compound were not found in the provided search results.

Predictive Modeling of ADME Properties (computational only)

Predictive modeling of ADME (Absorption, Distribution, Metabolism, Excretion) properties using computational methods is a critical step in early-stage drug discovery. These in silico approaches aim to forecast how a drug candidate will behave in the body, helping to identify molecules with favorable pharmacokinetic profiles and avoid those likely to fail due to poor ADME characteristics mdpi.comnih.govnih.gov. Various computational tools and quantitative structure-activity relationship (QSAR) models are utilized to predict parameters such as solubility, lipophilicity (logP, logD), permeability, metabolic stability, and potential for drug-drug interactions mdpi.comnih.govprimeopenaccess.combiorxiv.org.

Web-based platforms like SwissADME primeopenaccess.com provide rapid evaluation of various physicochemical and ADME-related properties. For this compound, computational ADME profiling could predict its potential absorption, distribution, metabolism, and excretion pathways, offering insights into its pharmacokinetic behavior if it were being considered as a drug candidate. However, specific computational ADME property predictions for this compound were not found in the executed searches.

Analytical Methodologies for N Methylalbine Detection and Quantification

Validation of Analytical Methods

The validation of analytical methods for N-Methylalbine, or for compound classes that include this compound such as lupin alkaloids, ensures that the method is fit for its intended purpose. Key parameters evaluated during validation, in accordance with guidelines such as those from the FDA and ICH, include specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Specificity/Selectivity: This parameter confirms the method's ability to accurately measure this compound in the presence of other components that may be present in the sample matrix, such as other alkaloids or interfering substances researchgate.netmdpi.com.

Linearity: The method must demonstrate a linear relationship between the concentration of this compound and the measured signal within a defined range. Studies on lupin alkaloids, which include this compound, have reported linearity with correlation coefficients (R²) typically above 0.99, indicating a strong linear relationship mdpi.com.

Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies, where known amounts of this compound are added to the sample matrix. For validated methods concerning lupin alkaloids, accuracy has been reported to be in line with FDA guidance mdpi.com.

Precision: Precision measures the agreement between a series of independent measurements obtained from the same homogeneous sample. This is typically evaluated as repeatability (intra-assay precision) and intermediate precision (inter-assay precision), often expressed as relative standard deviation (%RSD). While specific %RSD values for this compound are not detailed, methods for related alkaloids have demonstrated good precision, with values in line with regulatory expectations mdpi.com. For context, other validated LC-MS/MS methods have reported intra- and inter-assay precision within acceptable limits nih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration at which this compound can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision wjarr.comchromatographyonline.comich.org. For lupin alkaloids, including this compound, LOD and LOQ values have been reported to be in the range of 1-25 µg Kg⁻¹, demonstrating the method's sensitivity for trace analysis mdpi.com.

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or column temperature, ensuring consistent performance under slightly altered conditions ich.orgglobalresearchonline.net.

Table 1: Exemplary Validation Parameters for Analytical Methods Quantifying this compound

| Parameter | Reported Value / Description | Reference |

| Specificity/Selectivity | Demonstrated ability to differentiate from matrix components | researchgate.netmdpi.com |

| Linearity (R²) | > 0.99 | mdpi.com |

| Accuracy | In line with FDA guidance; High recovery | mdpi.com |

| Precision (%RSD) | In line with FDA guidance; Low variability | mdpi.com |

| Limit of Detection (LOD) | 1-25 µg Kg⁻¹ | mdpi.com |

| Limit of Quantitation (LOQ) | 1-25 µg Kg⁻¹ | mdpi.com |

| Matrix Effect | ≤ 23% | mdpi.com |

Application of Analytical Methods in Pre-clinical Research Samples

Validated analytical methods for this compound find application in various pre-clinical research settings, enabling its quantification in diverse sample matrices. These applications are crucial for understanding the compound's behavior in biological systems and its presence in natural sources.

Botanical Matrices: Methods developed for the analysis of lupin alkaloids, which include this compound, have been successfully applied to Lupinus albus L. samples researchgate.netmdpi.com. This allows for the characterization and quantification of this compound content within lupin seeds and other plant materials, contributing to research on plant chemistry and the safety of lupin-derived products.

Biological Matrices in Animal Studies: While specific studies detailing this compound in animal models are not explicitly provided in the search results, the general application of validated LC-MS/MS methods in pre-clinical pharmacokinetic studies is well-established. Similar methods are routinely used to quantify compounds in biological matrices such as plasma, serum, urine, and tissue homogenates from animal species like mice, rats, and dogs mdpi.comnih.gov. Such analyses are fundamental for understanding absorption, distribution, metabolism, and excretion (ADME) profiles, even if not directly reported for this compound itself.

In Vitro Assays: Pre-clinical research also extensively utilizes in vitro assays, which may involve analyzing this compound in cell culture media or cell lysates bccrc.canih.gov. These assays can assess compound stability in physiological environments, cellular uptake, or potential cellular effects, providing insights into this compound's interactions at the cellular level.

Ecological and Environmental Significance of N Methylalbine if Applicable

Occurrence and Distribution in Natural Environments

N-Methylalbine is a quinolizidine (B1214090) alkaloid (QA) identified within various species of the Lupinus genus, commonly known as lupins cabidigitallibrary.orgmdpi.comeuropa.euacs.orggoogle.comcut.ac.cyresearchgate.netresearchgate.netresearchgate.net. These plants belong to the Leguminosae (Fabaceae) family and are distributed across diverse climates and soil types mdpi.comcut.ac.cyresearchgate.net. This compound has been detected in species such as Lupinus albus (white lupin) and Lupinus angustifolius (narrow-leaf lupin), among others mdpi.comgoogle.comresearchgate.netresearchgate.net. Within these plants, QAs, including this compound, are biosynthesized in the green tissues and subsequently translocated and stored in various plant organs. Significant accumulation is often observed in seeds, but they are also found in aerial parts, leaves, bark, and roots mdpi.comacs.orgnih.gov.

Occurrence of this compound in Lupinus Species

| Lupin Species | Presence of this compound | Primary Alkaloid Class | Key References |

| Lupinus albus | Detected | Quinolizidine Alkaloids | mdpi.comgoogle.comresearchgate.netresearchgate.net |

| Lupinus angustifolius | Detected | Quinolizidine Alkaloids | mdpi.comgoogle.comresearchgate.netresearchgate.net |

| Other Lupinus spp. | Detected | Quinolizidine Alkaloids | cabidigitallibrary.orgcut.ac.cy |

Role in Inter-species Interactions

As a quinolizidine alkaloid, this compound contributes to the ecological defense strategies of Lupinus plants cabidigitallibrary.orgmdpi.comacs.orgcut.ac.cy. These compounds are recognized for their role in deterring herbivores, particularly insects, through their inherent bitterness and toxicity mdpi.comacs.orgnih.gov. Furthermore, QAs can exhibit allelopathic properties, influencing inter-species competition by inhibiting the growth of neighboring plants cut.ac.cy. This multifaceted role highlights their significance in plant protection against biotic stresses, including predation and competition acs.orgnih.gov.

Environmental Fate and Degradation Pathways

Specific research detailing the environmental fate and degradation pathways of this compound was not identified within the scope of the provided search results. Environmental fate studies generally investigate the distribution, transformation, and breakdown of chemical compounds in various environmental compartments such as soil, water, and air, often through processes like biodegradation, hydrolysis, or photolysis battelle.orgnih.govmdpi.comnih.gov. However, no specific data pertaining to this compound's persistence, transformation products, or degradation rates in natural environments were found.

Biogeochemical Cycling Involving this compound

Information concerning the specific biogeochemical cycling of this compound is not available in the surveyed literature. While quinolizidine alkaloids are known to serve as nitrogen reserves within plants cut.ac.cy, this general observation does not extend to a detailed understanding of this compound's participation in broader biogeochemical cycles within ecosystems.

Table of Compounds Mentioned:

this compound

Quinolizidine alkaloids (QAs)

Albine

Isolupanine

Angustifoline

11,12-seco-12,13-didehydromultiflorine

Historical Trajectory, Current Gaps, and Future Research Directions in N Methylalbine Studies

Evolution of Research Interests and Methodologies

The study of N-Methylalbine is intrinsically linked to the broader investigation of lupin alkaloids (LAs), a class of compounds known for their presence in Lupinus species. Early research focused on the isolation and structural elucidation of these alkaloids. This compound was identified as one of the alkaloids present in Lupinus albus mdpi.comepdf.pub. Initial methodologies for alkaloid analysis in lupins relied on techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) researchgate.net.

More detailed structural investigations, particularly concerning stereochemistry and conformational analysis, have employed nuclear magnetic resonance (NMR) spectroscopy, including ¹³C NMR and ¹H NMR acs.orgpsu.edu. The reinvestigation of this compound's structure, for instance, utilized ¹³C NMR and mass spectral investigations, leading to a revised structural assignment researchgate.net. The synthesis of this compound for the first time was also a significant methodological advancement, allowing for more rigorous structural confirmation and further studies psu.eduresearchgate.net. Research interests have expanded from simple isolation to understanding the conformational equilibria of these complex molecules, using techniques like ¹³C NMR and analysis of spin-spin couplings acs.orgpsu.edu.

Table 1: Key Methodologies in Early this compound Research

| Methodology | Application | Significance |

| Gas Chromatography-MS (GC-MS) | Identification and quantification of alkaloids in plant extracts. | Established initial profiles of lupin alkaloids, including this compound. |

| Gas Chromatography-FID (GC-FID) | Separation and detection of alkaloids. | Complementary to GC-MS for alkaloid analysis. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR, ¹H NMR) | Structural elucidation, confirmation, and conformational analysis. | Crucial for determining the precise structure of this compound and its stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation pattern analysis. | Aided in identifying this compound and differentiating it from related compounds. |

| Chemical Synthesis | Preparation of this compound in the laboratory. | Enabled definitive structural confirmation and provided material for further property studies. |

| Spin-Spin Coupling Analysis | Determination of molecular conformation and stereochemistry. | Used to understand the spatial arrangement of atoms within this compound, aiding in conformational studies. |

Identification of Knowledge Gaps in this compound Understanding

Despite the foundational work on this compound's structure and isolation, several knowledge gaps persist. A comprehensive understanding of its precise biological roles within its natural sources, such as Lupinus albus, remains limited. While lupin alkaloids in general are known to act as defense compounds, the specific mechanisms and targets of this compound are not fully elucidated.

Furthermore, detailed structure-activity relationships (SARs) for this compound are not extensively documented. While it is recognized as a quinolizidine (B1214090) alkaloid, its specific interactions with biological macromolecules and pathways require further investigation. Information regarding its metabolic fate, pharmacokinetic properties, and potential therapeutic or toxicological profiles is also scarce in the publicly available literature, necessitating further in-depth studies. The exact structural assignment of this compound has also been subject to revision, highlighting the need for precise characterization researchgate.net.

Emerging Technologies and their Potential Application to this compound Research

Advancements in analytical and computational technologies offer significant opportunities to address the existing knowledge gaps in this compound research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a sensitive and reliable method for the identification and quantification of lupin alkaloids, including this compound, in complex matrices mdpi.comresearchgate.netresearchgate.net. This technique can facilitate more accurate profiling of this compound in various plant tissues and under different environmental conditions.

Computational chemistry and molecular modeling techniques can play a crucial role in predicting this compound's three-dimensional structure, its binding affinities to potential biological targets, and its physicochemical properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling, combined with molecular dynamics simulations, could elucidate its mechanism of action and guide the design of novel analogs.

Furthermore, advancements in synthetic biology and chemoenzymatic synthesis could provide novel routes for producing this compound and its derivatives, potentially with higher yields and greater stereochemical control than traditional chemical synthesis.

Table 2: Emerging Technologies for this compound Research

| Emerging Technology | Potential Application | Expected Outcome |

| HPLC-MS/MS | Sensitive and selective detection and quantification of this compound in complex biological samples. | Accurate profiling, improved understanding of distribution and metabolism. |

| Computational Modeling (QSAR, Molecular Dynamics) | Predicting molecular interactions, identifying potential biological targets, and understanding conformational preferences. | Elucidating mechanisms of action, guiding analog design, predicting biological activity. |

| Synthetic Biology | Novel pathways for biosynthesis or modification of this compound and its precursors. | Efficient and sustainable production of this compound and its analogs. |

| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps for precise synthesis of this compound derivatives. | Access to structurally diverse analogs with controlled stereochemistry. |

| High-Throughput Screening (HTS) | Rapid evaluation of this compound and its analogs for biological activity against various targets. | Identification of lead compounds for further development. |

Prospects for Rational Design of this compound Analogs with Enhanced Specificity or Potency

Computational tools, as mentioned earlier, are instrumental in this process. They can predict how structural changes might affect binding affinity to target molecules or alter pharmacokinetic properties. Medicinal chemistry strategies, informed by SAR studies and computational predictions, can then guide the synthesis of novel analogs. The goal would be to create compounds that retain the desirable properties of this compound while improving its efficacy, selectivity, or reducing potential undesirable effects. This iterative process of design, synthesis, and biological evaluation is key to developing potent and specific this compound derivatives.

Interdisciplinary Opportunities in this compound Research

Research into this compound presents numerous opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: These fields are essential for understanding this compound's biological targets, mechanisms of action, and for designing and synthesizing analogs with improved pharmacological profiles.

Organic Chemistry: Expertise in synthetic organic chemistry is vital for developing efficient and stereoselective routes for the synthesis of this compound and its novel derivatives.

Biochemistry and Molecular Biology: These disciplines are crucial for elucidating the biochemical pathways involved in this compound's biosynthesis and metabolism, as well as identifying its molecular targets within cells.

Computational Chemistry and Cheminformatics: These fields can provide powerful tools for molecular modeling, QSAR analysis, virtual screening, and predicting physicochemical properties, thereby accelerating the drug discovery process.

Analytical Chemistry: Advanced analytical techniques are indispensable for accurate quantification, structural confirmation, and impurity profiling of this compound and its derivatives.

Plant Science and Agronomy: Understanding the genetic and environmental factors influencing this compound production in plants like Lupinus albus could lead to improved cultivation practices or biotechnological approaches for enhanced alkaloid yield.

By fostering collaborations across these disciplines, research on this compound can accelerate, leading to a more comprehensive understanding of its chemistry, biology, and potential applications.

Q & A

Q. What are the established synthesis and characterization protocols for N-Methylalbine, and how can researchers ensure reproducibility?

Methodological Answer:

- Synthesis : Follow peer-reviewed protocols for alkylation or reductive amination reactions, ensuring stoichiometric precision and inert atmosphere conditions. For novel derivatives, validate purity via HPLC (>95%) and elemental analysis .

- Characterization : Use tandem spectroscopic techniques (e.g., NMR for structural elucidation, FT-IR for functional groups, and mass spectrometry for molecular weight confirmation). Cross-reference spectral data with NIST Chemistry WebBook entries .

- Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail, adhering to guidelines for experimental rigor . Provide raw spectral data in supplementary materials for peer validation .

Q. Table 1: Key Analytical Techniques for this compound Characterization

Q. How can researchers design robust experiments to study this compound’s physicochemical properties?

Methodological Answer:

- Objective Alignment : Define measurable outcomes (e.g., solubility, partition coefficient) using OECD guidelines for chemical testing.

- Controls : Include solvent blanks and reference compounds (e.g., analogs like N-Methylformanilide) to calibrate instrumentation .

- Data Validation : Triplicate measurements with statistical analysis (SD/RSD) to minimize instrumental error. Use standardized software (e.g., Gaussian for computational modeling) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity or mechanistic data for this compound?

Methodological Answer:

- Root-Cause Analysis : Identify variables such as assay conditions (e.g., cell line specificity, incubation time) or compound degradation. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Contextual Framing : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., pharmacokinetic variability vs. assay sensitivity) .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify trends or outliers, using tools like PRISMA for systematic reviews .

Q. Table 2: Common Contradictions in Pharmacokinetic Studies

Q. What methodologies are recommended for validating computational models of this compound’s interaction with biological targets?

Methodological Answer:

- Model Calibration : Compare docking simulations (e.g., AutoDock Vina) with crystallographic data (PDB entries) for target proteins. Adjust force fields to match experimental binding affinities .

- Dynamic Validation : Perform MD simulations (>100 ns) to assess stability of ligand-protein complexes. Validate with SPR or ITC for binding kinetics .

- Falsification Testing : Apply Zabezhailo’s empirical contradiction framework to test model robustness against adversarial datasets (e.g., mutated targets) .

Q. How can researchers optimize experimental workflows for high-throughput screening of this compound derivatives?

Methodological Answer:

- Modular Design : Use factorial experimental design (e.g., Taguchi methods) to test multiple variables (e.g., substituents, reaction time) efficiently .

- Automation : Integrate liquid handlers and LC-MS autosamplers for parallel synthesis and analysis. Validate throughput with Z’-factor scores (>0.5) .

- Data Governance : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving, using platforms like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.